molecular formula C13H22N4O B2658429 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 301668-79-1

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2658429
CAS No.: 301668-79-1
M. Wt: 250.346
InChI Key: OMZXZMTZVQHNDN-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a compound that features a cyclohexyl group, an imidazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-50°C.

    Reduction: Lithium aluminum hydride, ether as solvent, temperature range of -10 to 25°C.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide, temperature range of 25-100°C.

Major Products

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of cyclohexyl-2-(2-methyl-1H-imidazol-1-yl)ethylamine.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(2-(1H-imidazol-1-yl)ethyl)urea: Lacks the methyl group on the imidazole ring.

    1-cyclohexyl-3-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)urea: Contains an ethyl group instead of a methyl group on the imidazole ring.

    1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)propyl)urea: Has a propyl linker instead of an ethyl linker.

Uniqueness

1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the imidazole ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(2-methylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-11-14-7-9-17(11)10-8-15-13(18)16-12-5-3-2-4-6-12/h7,9,12H,2-6,8,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZXZMTZVQHNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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